n-(3-(1h-Imidazol-1-yl)propyl)-3-methylbut-2-enamide
Description
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide is a synthetic organic compound featuring an imidazole moiety linked via a propyl chain to a 3-methylbut-2-enamide group. For instance, coupling reactions between imidazole-containing amines (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) and activated enamide precursors (e.g., 3-methylbut-2-enoyl chloride) could yield the target compound, mirroring the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via acyl chloride intermediates .
Characterization likely employs spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography, as demonstrated for structurally related compounds . The imidazole group’s nitrogen atoms may enhance metal-coordination capabilities, positioning the compound as a candidate for catalytic or medicinal applications, though specific studies are absent in the provided evidence.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-10(2)8-11(15)13-4-3-6-14-7-5-12-9-14/h5,7-9H,3-4,6H2,1-2H3,(H,13,15) |
InChI Key |
VXFQVZUVQPKXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCCN1C=CN=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium methoxide . The reaction mixture is usually stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole compounds .
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Key Observations:
Coordination Chemistry: The target compound’s imidazole group provides a single nitrogen donor site, contrasting with the N,O-bidentate coordination in ’s benzamide derivative. This may limit its utility in metal-catalyzed reactions requiring chelation but could favor monodentate ligand roles. The thiocarbonothioyl group in ’s compound enables sulfur-based coordination, expanding applications in redox-active or radical-mediated processes .
Synthetic Pathways: highlights the use of 3-methylbenzoyl chloride and amino-alcohols for amide formation, suggesting that similar acyl chloride intermediates could synthesize the target compound’s enamide moiety .
Structural Analysis :
- X-ray crystallography (supported by SHELX and ORTEP-3 ) is critical for confirming the stereochemistry of unsaturated amides and imidazole conformations, as exemplified in .
Biological Activity
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 207.27 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit considerable antimicrobial properties. A study evaluated various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating that certain derivatives, including those related to this compound, showed promising inhibition zones compared to standard antibiotics .
Table 1: Antimicrobial Efficacy of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| Streptomycin | 28 | E. coli |
This table illustrates the effectiveness of various compounds in inhibiting bacterial growth, with Streptomycin serving as a control .
Antitumor Activity
Imidazole derivatives have also been investigated for their antitumor potential. A recent study highlighted the cytotoxic effects of this compound on cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole-containing compounds are well-documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps, typically starting from commercially available imidazole derivatives. The structure-activity relationship (SAR) studies indicate that modifications on the imidazole ring significantly influence biological activity. For instance, variations in substituents can enhance potency against specific targets like p97 ATPase, which is implicated in various cellular processes .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several derivatives of this compound and tested their efficacy against multidrug-resistant bacterial strains. The results demonstrated that certain modifications led to increased antimicrobial activity, suggesting pathways for developing new antibiotics .
Case Study 2: Antitumor Activity
Another investigation focused on the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
